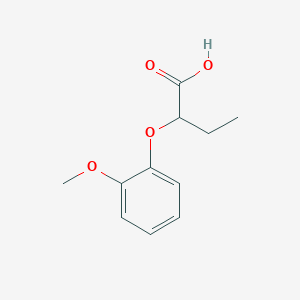

2-(2-甲氧基苯氧基)丁酸

描述

2-(2-Methoxyphenoxy)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and chemical reactions that could be relevant to understanding the broader chemical context of 2-(2-Methoxyphenoxy)butanoic acid. For instance, 2-butenoic acid is mentioned as a chemical marker for poly-β-hydroxybutyrate (PHB) in microbial pyrograms . This suggests that 2-butenoic acid and its derivatives, which may include 2-(2-Methoxyphenoxy)butanoic acid, could be significant in the study of microbial metabolites and their identification.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Methoxyphenoxy)butanoic acid, such as butenolides, has been achieved through I(-)-catalyzed methyl-oxygen bond cleavage in 2-methoxyfurans . This method demonstrates the potential for synthesizing complex molecules that contain methoxy groups and butanoic acid moieties. Although the exact synthesis of 2-(2-Methoxyphenoxy)butanoic acid is not described, the principles of catalysis and bond cleavage could be applicable.

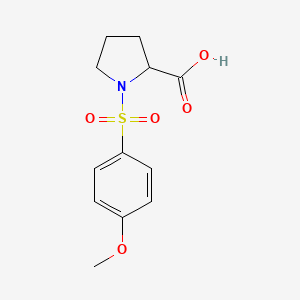

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Methoxyphenoxy)butanoic acid, specifically substituted butenolides, has been determined using X-ray diffraction studies . This technique allows for the precise determination of molecular geometry, which is crucial for understanding the chemical behavior and reactivity of a compound. While the structure of 2-(2-Methoxyphenoxy)butanoic acid itself is not provided, X-ray diffraction would likely be a suitable method for its analysis.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-(2-Methoxyphenoxy)butanoic acid. However, the synthesis of related compounds involves the cleavage of methyl-oxygen bonds and subsequent carbon-carbon bond formation . These types of reactions are fundamental in organic synthesis and could be relevant to the chemical reactions that 2-(2-Methoxyphenoxy)butanoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methoxyphenoxy)butanoic acid are not discussed in the provided papers. Nonetheless, the identification of 2-butenoic acid as a chemical marker for PHB in microbial cells suggests that derivatives of butenoic acid may have specific properties that make them detectable in complex biological samples . The properties of 2-(2-Methoxyphenoxy)butanoic acid would likely include its solubility, melting point, and reactivity, which are important for its identification and use in chemical reactions.

科学研究应用

化学合成和反应

- 金刚烷胺反应: Novakov 等人 (2017) 的一项研究探讨了 2-(4-烯丙基-2-甲氧基苯氧基)乙酸甲酯与金刚烷胺的反应,揭示了对氨解有抵抗力的相应酸的丁酯的形成,突出了化学合成应用 (Novakov 等,2017)。

生物和医学应用

- GGsTop 合成: Watanabe 等人 (2017) 改进了相关化合物的 γ-谷氨酰转肽酶抑制剂的合成路线,展示了其在药物化学中的应用 (Watanabe 等,2017)。

- 抗菌活性: Mickevičienė 等人 (2015) 将 2-(2-羟基苯基)氨基丁酸衍生物转化为对各种病原体表现出抗菌活性的化合物,表明其在开发抗菌剂中的相关性 (Mickevičienė 等,2015)。

环境和分析化学

- 除草剂分析: Tabani 等人 (2013) 展示了使用电膜萃取和毛细管电泳测定苯氧基酸除草剂,表明在环境化学中的一种分析应用 (Tabani 等,2013)。

- 土壤吸附研究: Werner 等人 (2012) 综述了苯氧基除草剂(如 2,4-D 和相关化合物)对土壤的吸附,这对于了解此类化学物质的环境归趋和迁移至关重要 (Werner 等,2012)。

作用机制

Target of Action

The primary target of 2-(2-Methoxyphenoxy)butanoic acid is the peroxisome proliferator-activated receptor (PPAR)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily, predominantly expressed in the liver . It serves as a molecular target for hypolipidaemic fibrate drugs .

Mode of Action

2-(2-Methoxyphenoxy)butanoic acid acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This regulation results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Biochemical Pathways

The selective binding of 2-(2-Methoxyphenoxy)butanoic acid to PPAR-α regulates the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism . This regulation affects pathways such as butanoate metabolism, metabolic pathways, carbohydrate digestion and absorption, and protein digestion and absorption .

Result of Action

The molecular and cellular effects of 2-(2-Methoxyphenoxy)butanoic acid’s action include a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes can contribute to the management of conditions such as hyperlipidaemia .

属性

IUPAC Name |

2-(2-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-8(11(12)13)15-10-7-5-4-6-9(10)14-2/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKVQAXCKIXYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307608 | |

| Record name | 2-(2-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63858-11-7 | |

| Record name | NSC193397 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

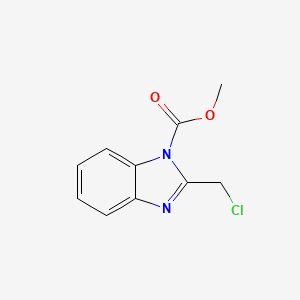

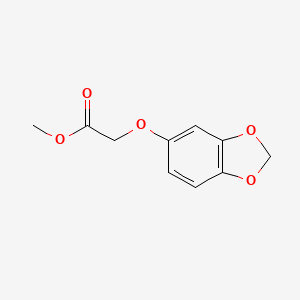

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

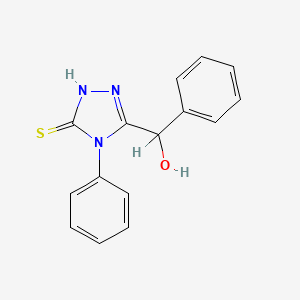

![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)

![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)

![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)

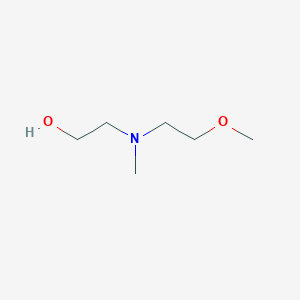

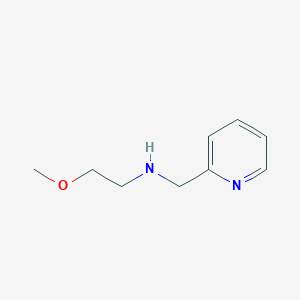

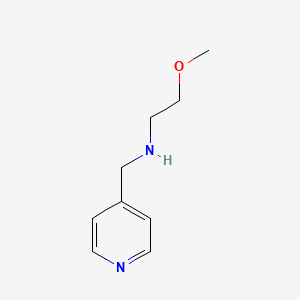

![2-methoxy-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B3022366.png)